3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one
Description
3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by an azo (-N=N-) linkage and a 4-nitrophenyl substituent. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. While specific data for this compound (e.g., melting point, yield) are absent in the provided evidence, its structural features align with hydrazone-based analogs studied for biological activities and crystallographic behavior .
Properties
IUPAC Name |
5-methyl-4-[(4-nitrophenyl)diazenyl]-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-11-15(16(22)20(19-11)13-5-3-2-4-6-13)18-17-12-7-9-14(10-8-12)21(23)24/h2-10,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBIBYBLMSEYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4702-91-4 | |
| Record name | 3-METHYL-4-(4-NITROPHENYLAZO)-1-PHENYL-1H-PYRAZOL-5(4H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one typically involves the diazotization of 4-nitroaniline followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond (N=N) can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazo compounds.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other azo compounds.
Biology: Employed in the study of enzyme kinetics and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and colorants for various applications.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets through the azo bond (N=N). The compound can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazolone derivatives, focusing on substituent effects, synthetic routes, and biological activities. Key analogs include hydrazones, Schiff bases, and thiazole hybrids.
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|---|---|
| Target Compound* | C₁₆H₁₃N₅O₃ | 4-Nitrophenylazo | 331.31 | N/A | N/A | Azo (-N=N-), nitro (-NO₂) |
| 4j (4-nitrophenylhydrazono) | C₁₀H₉N₅O₃ | 4-Nitrophenylhydrazono | 247.21 | 207–209 | 52.03 | Hydrazone (-NH-N=), nitro |
| PYZ-F (4-fluorophenylhydrazono) | C₁₀H₈F₂N₄O | 3,4-Difluorophenylhydrazono | 238.20 | N/A | N/A | Hydrazone, fluoro (-F) |
| Thiazole derivative (15a) | C₁₉H₁₅N₅OS | 4-Phenylthiazol-2-yl | 377.43 | N/A | N/A | Thiazole ring |
| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | C₂₀H₂₁N₃O | 4-Methylanilino-propylidene | 319.40 | N/A | N/A | Schiff base |
Note: The target compound’s azo group distinguishes it from hydrazone-based analogs. Azo compounds typically exhibit stronger conjugation and higher photostability than hydrazones, which may influence applications in dyes or optoelectronics .
Crystallographic and Electronic Properties
- Crystal packing: Schiff bases like (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one exhibit intramolecular N–H···O hydrogen bonds and π-π stacking (centroid distances: 3.626–3.892 Å), stabilizing the crystal lattice .
- In contrast, fluoro substituents improve lipophilicity and bioavailability .
Biological Activity
3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one, a member of the pyrazolone class, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and dye technology. Its unique structure, characterized by a methyl group, a nitrophenylazo group, and a phenyl group, enhances its reactivity and biological interactions.
- Molecular Formula : C16H13N5O3
- Molecular Weight : 323.312 g/mol
- CAS Number : 4702-91-4
Biological Activities
Research indicates that compounds similar to 3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one exhibit various biological activities, including:
- Antioxidant Activity : Compounds in this class have shown significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Some pyrazolone derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The presence of the nitrophenylazo group in 3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one is critical for its enhanced biological activity compared to other pyrazolone derivatives. A comparative analysis with structurally related compounds highlights this:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Methyl and phenyl groups | Antioxidant |
| 4-(3-(2-amino-3,5-dibromophenyl)-1-benzoyl)pyrazole | Contains dibromophenyl | Antimicrobial |
| 3-Amino-1-(4-nitrophenyl)pyrazole | Amino and nitrophenyl groups | Anti-inflammatory |
| 5-Chloro-3-methyl-pyrazole | Chlorine substituent | Antifungal |
Case Studies and Research Findings
Recent studies have focused on the biochemical characterization of pyrazolone derivatives, including 3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one. For instance:
- Microbial Degradation Studies : Research on microbial strains capable of degrading similar compounds has provided insights into the metabolic pathways involved. Strains such as Burkholderia sp. have been shown to utilize these compounds as carbon sources, indicating their potential environmental applications .
- Enzyme Interaction Studies : Investigations into enzyme kinetics reveal that compounds like 3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one can interact with specific enzymes involved in metabolic processes, thus influencing their activity .
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one, and how do reaction conditions influence yield?
- Methodology : Solid-state grinding at room temperature using a mortar and pestle is a green chemistry approach that avoids solvents and achieves high yields (>85%) via condensation of 4-oxo-4H-benzopyran-3-carbaldehydes with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . Traditional reflux methods in ethanol with catalysts (e.g., piperidine) are also effective but require longer reaction times (1.5–2 hours) .
- Key Data :
| Method | Catalyst | Solvent | Yield (%) | Time |
|---|---|---|---|---|
| Grinding | None | Solid-state | 85–95 | 30 min |
| Reflux | Piperidine | Ethanol | 70–80 | 1.5 h |
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.8092 Å, b = 9.8629 Å, c = 10.9278 Å, and angles α = 105.63°, β = 99.97°, γ = 104.96° were resolved using MoKα radiation (λ = 0.71073 Å) . Computational tools like ORTEP-III aid in visualizing π-stacking interactions and hydrogen bonding networks (e.g., N–H⋯O bonds with distances ~2.8–3.0 Å) .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1625 cm⁻¹, N–H bend at ~3539 cm⁻¹) .
- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.18–7.96 ppm), while olefinic protons resonate at δ ~10.60 ppm .
- LC-MS : Molecular ion peaks ([M+H]⁺) at m/z 450 confirm molecular weight .
Advanced Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
- Methodology :
Dynamic NMR Studies : Variable-temperature NMR can reveal conformational exchange in flexible substituents (e.g., allyl or nitro groups) .
Crystallographic Validation : Compare experimental SCXRD bond lengths (e.g., C–C = 1.40–1.48 Å) with DFT-calculated geometries to identify discrepancies caused by crystal packing .
2D NMR Techniques : COSY and NOESY experiments differentiate overlapping aromatic signals in crowded regions (δ 7.0–8.0 ppm) .
Q. What strategies address low yields in azo coupling reactions involving nitroaryl groups?
- Methodology :
- pH Control : Perform reactions in mildly acidic conditions (pH 5–6) to stabilize the diazonium intermediate .
- Catalyst Screening : Ionic liquids (e.g., [BMIM]BF₄) or copper(II) triflate enhance electrophilicity of nitroaryl partners .
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 20 minutes at 100°C) while maintaining yields >75% .
Q. How do π-stacking interactions in the crystal lattice influence the compound’s physicochemical properties?
- Methodology :
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., π⋯π interactions between phenyl rings at 3.626–3.892 Å) .
- Thermogravimetric Analysis (TGA) : Correlates stacking stability with decomposition temperatures (e.g., >250°C for π-stacked systems) .
- Key Data :
| Interaction Type | Distance (Å) | Stability Impact |
|---|---|---|
| π⋯π (Phenyl) | 3.892 | High thermal stability |
| C–H⋯O | 2.95 | Enhanced solubility |
Methodological Notes
- Contradiction Analysis : Discrepancies in reported melting points (e.g., 267–268°C vs. 250°C) may arise from polymorphism or solvent inclusion during recrystallization . Always cross-validate with differential scanning calorimetry (DSC).
- Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts electronic transitions (λmax ~450 nm) for azo derivatives, aiding UV-vis interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
